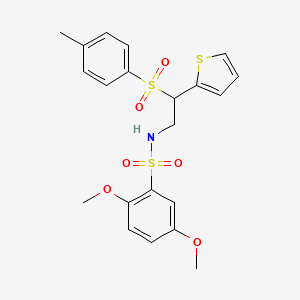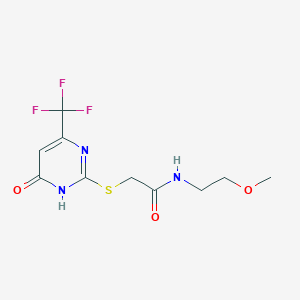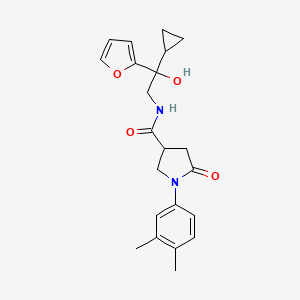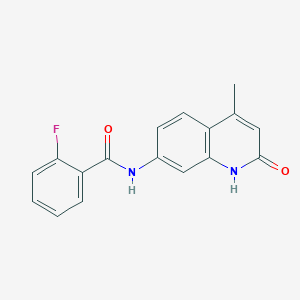
2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” has been reported in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . The newly-obtained bio-functional hybrid compound was fully characterized via 1H, 13C NMR, UV, and mass spectral data .Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” was characterized using various techniques such as 1H, 13C NMR, UV, and mass spectral data .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Research has explored the development of fluorescent chemosensors incorporating quinoline derivatives. These sensors demonstrate high sensitivity and selectivity for metal ions, such as Zn(2+), in aqueous solutions. The structural arrangement facilitates spectral changes, enabling the differentiation of metal ions like Zn(2+) from Cd(2+), which is pivotal for environmental monitoring and biological applications (Li et al., 2014).
Antimicrobial Properties
Quinoline derivatives have been synthesized and evaluated for antimycobacterial activities against various strains of Mycobacterium tuberculosis. These compounds, including specific ofloxacin derivatives, have shown significant in vitro and in vivo activity, highlighting their potential as therapeutic agents against mycobacterial infections (Dinakaran et al., 2008).
Imaging Agents for Peripheral Benzodiazepine Receptors
Novel quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These studies are crucial for advancing the understanding of PBR in various diseases and could facilitate the development of new diagnostic tools (Matarrese et al., 2001).
Antibacterial and Antifungal Applications
Quinoline derivatives have also been utilized to develop antibodies for the detection of antimicrobial residues in animal products, showcasing the versatility of these compounds in ensuring food safety and public health (Bucknall et al., 2003).
Novel Synthesis and Characterization
Research into the synthesis of quinoline derivatives, including benzamide compounds, has led to the development of new methodologies and the characterization of these compounds for various applications. This includes the exploration of their antimicrobial, fluorescent properties, and potential use in material science and drug development (Desai et al., 2013).
Propiedades
IUPAC Name |
2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-16(21)20-15-9-11(6-7-12(10)15)19-17(22)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOIPSUDLLKBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

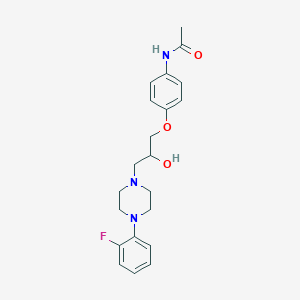
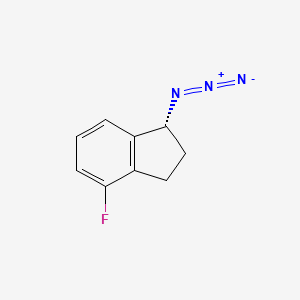

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2630241.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2630244.png)
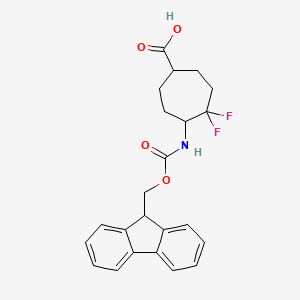

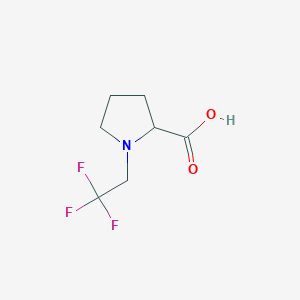
![(2Z)-2-{[(4-nitrophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2630249.png)
![[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine](/img/structure/B2630250.png)
![methyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2630252.png)
